molecular formula C25H21N3O3 B12613178 Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- CAS No. 647854-29-3

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-

Cat. No.: B12613178
CAS No.: 647854-29-3
M. Wt: 411.5 g/mol
InChI Key: LQMRAFTWPHIAFJ-UHFFFAOYSA-N
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Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane to form the piperazine ring.

    Anthracenylcarbonyl Substitution: Introducing the anthracenylcarbonyl group through a Friedel-Crafts acylation reaction.

    Nitrophenyl Substitution: Adding the nitrophenyl group via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The anthracenylcarbonyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.

Scientific Research Applications

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-:

    Chemistry: Used as a building block for more complex molecules in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)-: can be compared with other substituted piperazines, such as:

    Piperazine, 1-(4-nitrophenyl)-4-(2,4-dinitrophenyl)-: Similar in having nitrophenyl groups but different in the substitution pattern.

    Piperazine, 1-(9-anthracenylcarbonyl)-4-(2,4-dichlorophenyl)-: Similar in having an anthracenylcarbonyl group but different in the phenyl substitution.

The uniqueness of Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-nitrophenyl)- lies in its specific combination of substituents, which can impart distinct chemical and biological properties.

Properties

CAS No.

647854-29-3

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

anthracen-9-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H21N3O3/c29-25(24-22-7-3-1-5-18(22)17-19-6-2-4-8-23(19)24)27-15-13-26(14-16-27)20-9-11-21(12-10-20)28(30)31/h1-12,17H,13-16H2

InChI Key

LQMRAFTWPHIAFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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